molecular formula C7H13N3O2 B13539388 tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate

tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate

Cat. No.: B13539388
M. Wt: 171.20 g/mol
InChI Key: IGGPLNFSMWTVGR-UHFFFAOYSA-N
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Description

tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a diazirine-containing reagent. One common method involves the use of tert-butyl carbamate and a diazirine precursor under specific reaction conditions, such as the presence of a base and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to ensure the stability of the diazirine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate involves the activation of the diazirine ring upon exposure to ultraviolet light. This activation leads to the formation of a highly reactive carbene intermediate, which can then interact with nearby molecules. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in photoaffinity labeling.

Comparison with Similar Compounds

  • tert-butyl N-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate
  • tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate
  • tert-butyl carbamate

Comparison: tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate is unique due to its specific structure, which includes a diazirine ring. This structure imparts distinct photoreactive properties, making it particularly useful in photoaffinity labeling and other photochemical applications. In comparison, similar compounds may lack the diazirine ring or have different substituents, leading to variations in reactivity and applications .

Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

tert-butyl N-(3H-diazirin-3-ylmethyl)carbamate

InChI

InChI=1S/C7H13N3O2/c1-7(2,3)12-6(11)8-4-5-9-10-5/h5H,4H2,1-3H3,(H,8,11)

InChI Key

IGGPLNFSMWTVGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1N=N1

Origin of Product

United States

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